

An In-Depth Technical Guide to the Chemical Structure of Lipoxamycin Hemisulfate

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Compound of Interest

Compound Name: *Lipoxamycin hemisulfate*

Cat. No.: *B1683700*

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Abstract

Lipoxamycin, a potent antifungal agent, exerts its biological activity through the specific inhibition of serine palmitoyltransferase (SPT), the key enzyme in the de novo sphingolipid biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical structure of **Lipoxamycin hemisulfate**, its physicochemical properties, and its mechanism of action. Detailed information on the sphingolipid biosynthesis pathway is presented, along with a structured summary of the available data and a conceptual framework for experimental workflows related to its study.

Chemical Identity and Physicochemical Properties

Lipoxamycin hemisulfate is the hemisulfate salt of Lipoxamycin, an antibiotic produced by certain strains of *Streptomyces*. The presence of the sulfate moiety enhances the compound's stability and solubility.

Table 1: Chemical and Physical Data for **Lipoxamycin Hemisulfate**

Property	Value
CAS Number	11075-87-9
Molecular Formula	C ₁₉ H ₃₆ N ₂ O ₅ · ½H ₂ SO ₄
Molecular Weight	421.5 g/mol
IUPAC Name	(2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide;sulfuric acid
SMILES String	CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C--INVALID-LINK--N)O.O=S(=O)(O)O
InChI Key	LQVOFMWEPHCSIY-IJBYHFJWSA-N

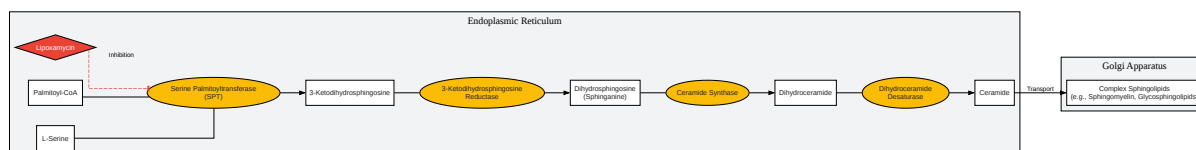
Mechanism of Action: Inhibition of Serine Palmitoyltransferase

Lipoxamycin is a highly potent inhibitor of serine palmitoyltransferase (SPT), the enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids.[\[1\]](#)[\[2\]](#)[\[3\]](#) This pathway is crucial for the synthesis of essential cellular components such as ceramides and sphingomyelins, which are integral to membrane structure and cellular signaling.

The inhibition of SPT by Lipoxamycin disrupts the production of 3-ketodihydrosphingosine from L-serine and palmitoyl-CoA, leading to a depletion of downstream sphingolipids.[\[2\]](#)[\[3\]](#) This disruption of sphingolipid homeostasis is the basis for Lipoxamycin's antifungal activity and its potential as a tool for studying lipid metabolism.

The Sphingolipid Biosynthesis Pathway

The de novo sphingolipid biosynthesis pathway is a conserved pathway in eukaryotes. The initial steps occur in the endoplasmic reticulum. The pathway is initiated by SPT and proceeds through a series of enzymatic reactions to produce various complex sphingolipids.



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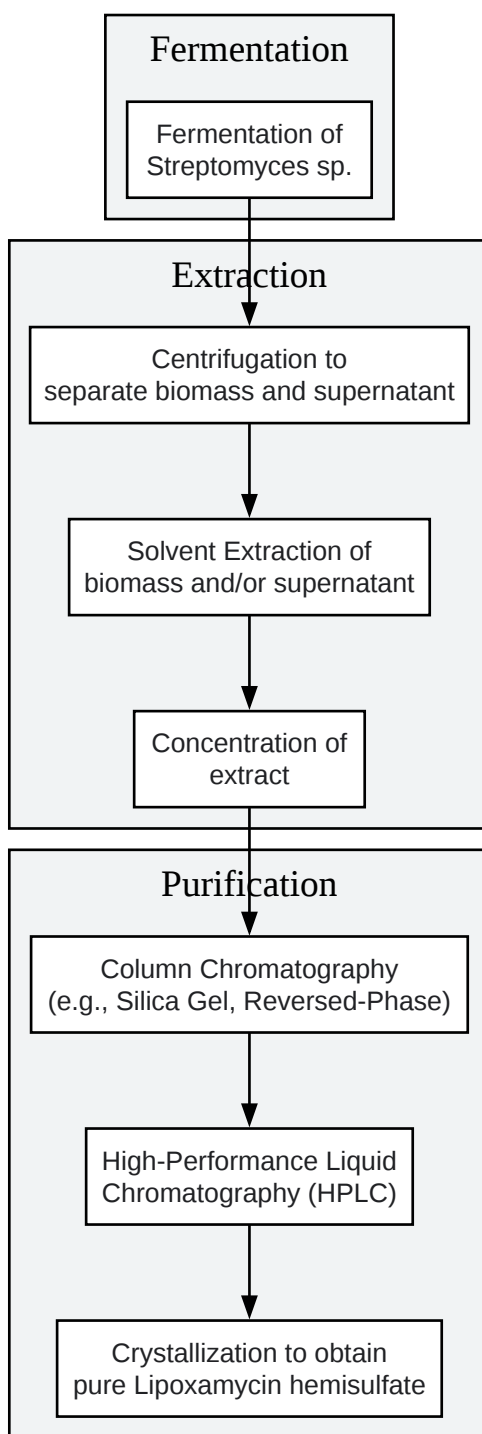
Caption: De novo sphingolipid biosynthesis pathway and the inhibitory action of Lipoxamycin.

Experimental Protocols (Conceptual Framework)

While specific, detailed experimental protocols for the synthesis and characterization of **Lipoxamycin hemisulfate** are not readily available in the public domain, this section outlines a conceptual framework for the key experimental procedures based on general practices for natural product chemistry and lipid analysis.

Fermentation and Isolation

A potential workflow for the production and isolation of Lipoxamycin from a producing organism, such as *Streptomyces* sp., would likely involve the following steps.



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Caption: Conceptual workflow for the fermentation and isolation of Lipoxamycin.

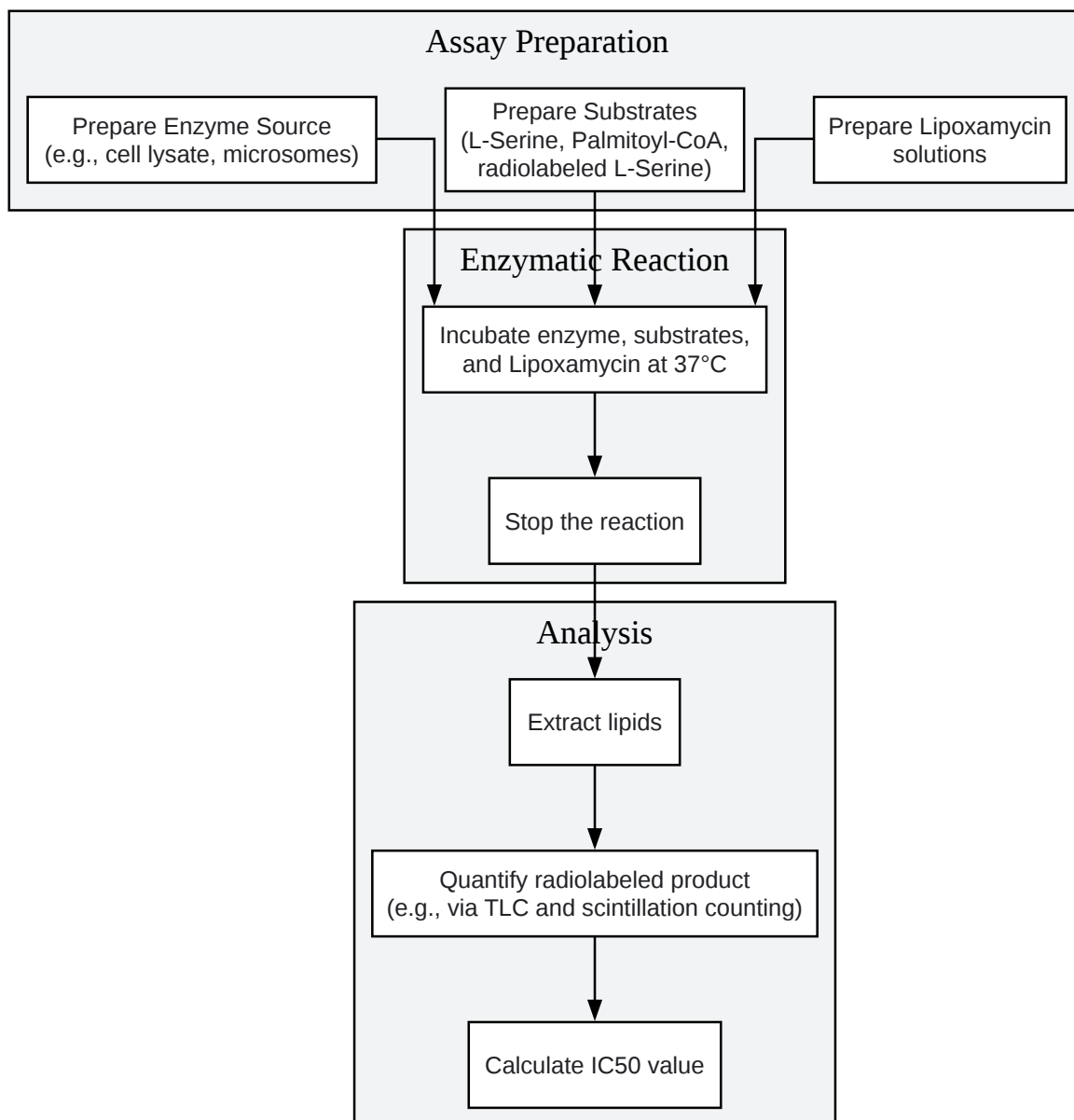
Structural Characterization

The elucidation of Lipoxamycin's structure would rely on a combination of spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy would be essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) would provide the accurate mass and elemental composition of the molecule, confirming the molecular formula. Tandem mass spectrometry (MS/MS) would be used to fragment the molecule and provide information about its substructures.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would identify the presence of key functional groups, such as hydroxyl ($-\text{OH}$), amine ($-\text{NH}_2$), amide ($-\text{C}=\text{O})\text{NH}-$), and carbonyl ($-\text{C}=\text{O}$) groups.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** UV-Vis spectroscopy would be used to identify any chromophores present in the molecule.

Serine Palmitoyltransferase (SPT) Inhibition Assay

To quantify the inhibitory activity of Lipoxamycin on SPT, a biochemical assay would be employed. A common method involves measuring the incorporation of a radiolabeled substrate into the product.



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Caption: General workflow for an in vitro serine palmitoyltransferase (SPT) inhibition assay.

Conclusion

Lipoxamycin hemisulfate is a valuable tool for studying sphingolipid metabolism due to its potent and specific inhibition of serine palmitoyltransferase. Understanding its chemical structure and mechanism of action is crucial for its application in research and drug

development. This guide provides a foundational understanding of **Lipoxamycin hemisulfate**, consolidating available data and presenting a logical framework for its experimental investigation. Further research to delineate the specific protocols for its synthesis, isolation, and characterization will be invaluable to the scientific community.

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References

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